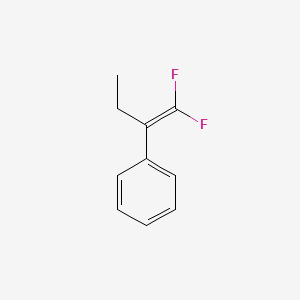

(1,1-Difluorobut-1-EN-2-YL)benzene

Descripción

Propiedades

IUPAC Name |

1,1-difluorobut-1-en-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHOSRCBTSIQJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(F)F)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570644 | |

| Record name | (1,1-Difluorobut-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-78-3 | |

| Record name | (1,1-Difluorobut-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Difluorobut-1-EN-2-YL)benzene typically involves the reaction of benzene with a suitable difluorobutenyl precursor. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with 1,1-difluorobut-1-ene in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of (1,1-Difluorobut-1-EN-2-YL)benzene may involve large-scale electrophilic aromatic substitution reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(1,1-Difluorobut-1-EN-2-YL)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the butenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products

Oxidation: Formation of difluorobutanal or difluorobutanoic acid.

Reduction: Formation of 1,1-difluorobutane derivatives.

Substitution: Formation of halogenated or hydroxylated benzene derivatives.

Aplicaciones Científicas De Investigación

(1,1-Difluorobut-1-EN-2-YL)benzene has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mecanismo De Acción

The mechanism of action of (1,1-Difluorobut-1-EN-2-YL)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Comparisons

Fluorinated alkenes and benzene derivatives vary significantly in properties based on fluorine substitution patterns. Below is a comparative analysis with structurally related compounds:

Thermodynamic and Spectroscopic Data

While specific data for "(1,1-Difluorobut-1-en-2-yl)benzene" are unavailable in the provided evidence, fluorinated analogs exhibit trends in NMR chemical shifts and stability. For example:

Q & A

Q. What is the molecular structure of (1,1-Difluorobut-1-en-2-yl)benzene, and how does its fluorination pattern influence its chemical reactivity?

Methodological Answer: The compound features a benzene ring substituted with a 1,1-difluorobut-1-en-2-yl group. The fluorine atoms at the vinylic position create strong electron-withdrawing effects, polarizing the double bond and enhancing electrophilic reactivity. This fluorination pattern also reduces steric hindrance compared to bulkier substituents, enabling regioselective reactions. For structural confirmation, X-ray crystallography (using SHELX programs for refinement ) or NMR (showing distinct coupling patterns for difluorinated groups) is recommended.

Q. What are the standard synthetic routes for preparing (1,1-Difluorobut-1-en-2-yl)benzene?

Methodological Answer: A typical synthesis involves:

Friedel-Crafts alkylation of benzene with 1,1-difluorobut-1-en-2-yl chloride, using AlCl as a catalyst.

Fluorination of a pre-functionalized alkene via halogen exchange (e.g., using DAST or Deoxo-Fluor).

Critical conditions include:

- Inert atmosphere (N/Ar) to prevent hydrolysis of fluorinating agents .

- Temperature control (0–25°C) to avoid side reactions like polymerization .

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Key Conditions | Challenges |

|---|---|---|---|

| Friedel-Crafts | 45–60 | AlCl, 0°C | Competing ring substitution |

| Halogen exchange | 30–50 | DAST, -10°C, anhydrous | Handling toxic reagents |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : Distinct signals for geminal fluorines (δ ~ -90 to -110 ppm, ≈ 200–300 Hz) .

- GC-MS : Molecular ion peak at m/z 182 (CHF) with fragmentation patterns indicating loss of F or CH groups.

- IR Spectroscopy : Stretching vibrations for C-F bonds (1000–1300 cm) and C=C (1650 cm) .

Advanced Research Questions

Q. How can computational tools predict reactivity and stability under experimental conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Retrosynthesis software : Tools leveraging databases like Reaxys or Pistachio can propose viable pathways by analyzing analogous fluorinated benzene derivatives .

- Molecular Dynamics (MD) : Simulate thermal stability by modeling decomposition pathways at elevated temperatures.

Q. How to resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer:

- Controlled replication : Systematically vary parameters (e.g., catalyst loading, solvent purity) to identify critical variables .

- Meta-analysis : Cross-reference data from PubChem, CAS Common Chemistry, and EPA DSSTox to validate spectral benchmarks .

- Advanced NMR techniques : Use 2D - correlation spectroscopy to resolve overlapping signals in conflicting studies .

Q. What analytical approaches prioritize kinetic vs. thermodynamic control in synthesis?

Methodological Answer:

- Time-resolved spectroscopy : Monitor reaction intermediates via in-situ IR or Raman to track pathway dominance.

- Variable-temperature NMR : Identify thermodynamically stable isomers by observing coalescence temperatures .

- Computational kinetics : Compare activation energies (ΔG) for competing pathways using software like Gaussian .

Data Contradiction Analysis Example

Issue : Discrepancies in NMR chemical shifts between studies.

Resolution Strategy :

Validate solvent effects (e.g., CDCl vs. DMSO-d shifts δ by 2–5 ppm).

Check for trace moisture, which can hydrolyze fluorinated groups and alter signals .

Compare with high-purity reference data from PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.